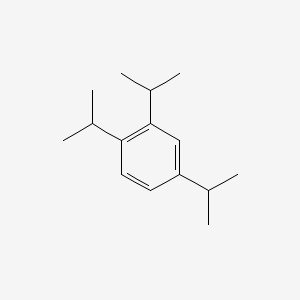

1,2,4-Triisopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGMANKDYBWNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061342 | |

| Record name | 1,2,4-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-32-3 | |

| Record name | 1,2,4-Tris(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Kinetic Isomer: A Technical Profile of 1,2,4-Triisopropylbenzene

The following technical guide provides an in-depth analysis of 1,2,4-Triisopropylbenzene (CAS 948-32-3) . Unlike its ubiquitous isomer, 1,3,5-triisopropylbenzene (a common solvent and "proton sponge"), the 1,2,4-isomer is a kinetically controlled species characterized by significant steric strain. This guide focuses on its physicochemical distinctions, detection in process streams, and utility as a specialized intermediate in ligand design.

CAS Number: 948-32-3

Formula:

Executive Summary

1,2,4-Triisopropylbenzene (1,2,4-TiPB) is an aromatic hydrocarbon primarily encountered as a critical process impurity in the synthesis of 1,3,5-triisopropylbenzene, or as a specialized building block for low-symmetry ligands. Its chemical behavior is dominated by the vicinal repulsion between the isopropyl groups at positions 1 and 2. This steric crowding makes it thermodynamically less stable than the 1,3,5-isomer, driving rapid isomerization under acidic conditions. For drug development and process chemistry professionals, detecting and controlling 1,2,4-TiPB is essential for validating the purity of reaction solvents and starting materials.

Physicochemical Profile & Isomer Comparison

The distinction between the 1,2,4- and 1,3,5-isomers is subtle but exploitable via fractional distillation and spectroscopy.

Table 1: Comparative Properties

| Property | 1,2,4-Triisopropylbenzene (Target) | 1,3,5-Triisopropylbenzene (Common) | Significance |

| CAS Number | 948-32-3 | 717-74-8 | Distinct regulatory IDs. |

| Boiling Point | 244 °C (517 K) | 235 °C (508 K) | 1,2,4-TiPB boils higher due to a non-zero dipole moment. |

| Symmetry | Low symmetry creates complex NMR spectra. | ||

| Dipole Moment | Non-zero | ~0 D | Affects retention in chromatography (more polar). |

| Thermodynamics | Kinetic Product | Thermodynamic Product | 1,2,4-TiPB isomerizes to 1,3,5-TiPB over acid catalysts. |

| Steric Environment | High Strain (Vicinal) | Low Strain (Alternating) | 1,2-interaction destabilizes the ring. |

Process Insight: The 9 °C boiling point difference allows for separation via high-efficiency fractional distillation, where 1,2,4-TiPB will enrich in the pot residue while 1,3,5-TiPB distills over.

Synthesis & Isomerization Kinetics

The formation of 1,2,4-TiPB occurs via the Friedel-Crafts alkylation of benzene (or cumene) with propylene. It is the kinetic product , formed rapidly due to statistical probability, but it rearranges to the 1,3,5-isomer to relieve steric strain.

Mechanism of Formation and Rearrangement

-

Alkylation: Propylene adds to cumene (isopropylbenzene) to form 1,2- and 1,4-diisopropylbenzene.

-

Further Alkylation: Addition of a third propylene unit yields 1,2,4-TiPB.

-

Isomerization: Under the influence of Lewis acids (

,

Figure 1: Reaction pathway showing 1,2,4-TiPB as the kinetic intermediate preceding the thermodynamic 1,3,5-TiPB.

Analytical Characterization (Identification)

Distinguishing the 1,2,4-isomer from the 1,3,5-isomer is critical in QC workflows.

Nuclear Magnetic Resonance (NMR)

The lack of symmetry in 1,2,4-TiPB results in a highly distinct spectrum compared to the singlet-dominated 1,3,5-isomer.

-

1,3,5-TiPB (Symmetric):

-

Aromatic H: Singlet (~6.9 ppm, 3H).

-

Methine CH: Septet (1H equivalent).

-

Methyl CH3: Doublet (All equivalent).

-

-

1,2,4-TiPB (Asymmetric):

-

Aromatic H: ABX System (3 distinct signals). You will observe a doublet (H at C3), a doublet-of-doublets (H at C5), and a doublet (H at C6).

-

Methine CH: Three distinct septets (due to positions 1, 2, and 4).

-

Methyl CH3: Multiple doublets (up to 6 distinct methyl environments, though overlap is common).

-

Impurity Detection Protocol

To certify a batch of 1,3,5-TiPB solvent, use GC-FID or GC-MS.

-

Column: Non-polar capillary column (e.g., DB-5 or HP-5).

-

Method: Ramp 10°C/min from 100°C to 280°C.

-

Elution Order: 1,3,5-TiPB elutes before 1,2,4-TiPB due to the lower boiling point of the symmetric isomer.

-

Limit of Quantitation: Ensure <0.1% of 1,2,4-TiPB if used for crystallization, as the impurity can inhibit crystal lattice formation.

Applications in R&D

While less common than its isomer, 1,2,4-TiPB has specific utility in advanced synthesis.

A. Low-Symmetry Ligand Synthesis

In organometallic chemistry, "breaking symmetry" is often required to create chiral environments or specific steric pockets.

-

NHC Precursors: Nitration of 1,2,4-TiPB followed by reduction yields non-symmetric anilines. These are precursors for N-heterocyclic carbenes (NHCs) used in asymmetric catalysis.

-

Metallocenes: Used to synthesize substituted cyclopentadienes where the steric bulk must be biased to one side of the ring.

B. Mechanistic Probe for Sterics

Researchers use 1,2,4-TiPB to study vicinal repulsion . If a reaction works in 1,3,5-TiPB but fails in 1,2,4-TiPB (or vice versa), the failure mode can be attributed to the specific crowding at the 1,2-position, validating computational models of steric strain.

Figure 2: Functional utility of 1,2,4-TiPB in research and development.

Handling & Safety

Signal Word: DANGER (Aspiration Hazard)

-

H304: May be fatal if swallowed and enters airways.

-

H413: May cause long-lasting harmful effects to aquatic life.

-

PPE: Nitrile gloves (0.11 mm) provide splash protection. Use Viton for prolonged contact.

-

Storage: Store at room temperature. Unlike 1,3,5-TiPB, which is chemically inert, 1,2,4-TiPB is slightly more reactive towards electrophiles due to the higher electron density concentration and strain, but stable under ambient conditions.

References

-

NIST Chemistry WebBook. 1,2,4-Triisopropylbenzene - Thermophysical Properties and Spectra. National Institute of Standards and Technology.

-

Sigma-Aldrich. 1,2,4-Triisopropylbenzene Product Sheet & Safety Data. Merck KGaA.

-

ChemicalBook. Synthesis and Isomerization of Triisopropylbenzenes.

-

PubChem. Compound Summary: 1,2,4-Triisopropylbenzene (CID 136215). National Library of Medicine.

-

PrepChem. Friedel-Crafts Alkylation of Benzene with Propylene.

An In-Depth Technical Guide to 1,2,4-Triisopropylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triisopropylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with three isopropyl groups at the 1, 2, and 4 positions. This substitution pattern results in a molecule with significant steric hindrance and distinct physicochemical properties compared to its isomers, 1,3,5-triisopropylbenzene and 1,2,3-triisopropylbenzene. Understanding these properties is crucial for its application in chemical synthesis, materials science, and potentially in the development of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-triisopropylbenzene, its synthesis and reactivity, and its current and potential applications.

Core Physical and Chemical Properties

The physical and chemical properties of 1,2,4-triisopropylbenzene are influenced by its molecular structure, particularly the arrangement of the bulky isopropyl groups. These properties are essential for designing reaction conditions, purification processes, and for predicting its behavior in various applications.

Identification and General Properties

| Property | Value | Source |

| CAS Number | 948-32-3 | [1] |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | 1,2,4-tris(propan-2-yl)benzene |

Physicochemical Data

A compilation of the key physicochemical data for 1,2,4-triisopropylbenzene is presented below. It is important to note that while some experimental data is available, other values are based on calculations and should be used with this in mind.

| Property | Value | Method | Source |

| Boiling Point | 512 - 517.2 K (238.85 - 244.05 °C) | Experimental | [1] |

| Melting Point | 265.27 K (-7.88 °C) | Calculated (Joback method) | [2] |

| Density | Data not available | ||

| Refractive Index | Data not available | ||

| Vapor Pressure | Data not available | ||

| Water Solubility | log10WS = -5.03 | Calculated (Crippen method) | [2] |

| Octanol-Water Partition Coefficient (logP) | 5.057 | Calculated (Crippen method) | [2] |

Synthesis and Manufacturing

The primary industrial method for the synthesis of 1,2,4-triisopropylbenzene is the Friedel-Crafts alkylation of benzene with propylene or an isopropylating agent like isopropyl alcohol or isopropyl chloride, in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation Workflow

Caption: General workflow for the synthesis of 1,2,4-triisopropylbenzene.

The reaction proceeds via the formation of an isopropyl carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the benzene ring. The substitution pattern is governed by the directing effects of the alkyl groups already present on the ring and the reaction conditions. The initial isopropylation of benzene yields cumene. Subsequent alkylations are directed by the ortho-para directing isopropyl group, leading to a mixture of di- and tri-substituted products.

Controlling the isomer distribution to favor the 1,2,4-isomer is a significant challenge in the synthesis. The thermodynamically most stable isomer is 1,3,5-triisopropylbenzene due to minimized steric hindrance. Therefore, kinetic control, employing milder reaction conditions and specific catalysts, is often necessary to enhance the yield of the 1,2,4-isomer. The use of shape-selective zeolite catalysts can also influence the product distribution.

Chemical Reactivity and Characterization

The chemical reactivity of 1,2,4-triisopropylbenzene is dictated by the electron-donating nature of the three isopropyl groups and the significant steric hindrance they impose on the aromatic ring.

Electrophilic Aromatic Substitution

The isopropyl groups are activating and ortho-, para-directing. However, the positions for electrophilic attack are sterically hindered. The C5 position is the most accessible for substitution, while the C3 and C6 positions are significantly shielded by the adjacent isopropyl groups. This steric hindrance can lead to lower reaction rates and altered regioselectivity compared to less substituted alkylbenzenes.

Oxidation

The benzylic hydrogens of the isopropyl groups are susceptible to oxidation. Strong oxidizing agents can convert the isopropyl groups to carboxylic acid groups. This reactivity is a common feature of alkylbenzenes.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2,4-triisopropylbenzene is complex due to the asymmetry of the molecule. It would be expected to show distinct signals for the aromatic protons and multiple signals for the methine and methyl protons of the three non-equivalent isopropyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. A known spectrum for 1,2,4-triisopropylbenzene is available in the literature, which can be used as a reference for compound identification.[3]

Mass Spectrometry: The mass spectrum of 1,2,4-triisopropylbenzene would be expected to show a molecular ion peak at m/z 204. The fragmentation pattern would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) fragments, leading to characteristic peaks at m/z 189 and 161.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Objective: To separate and identify the isomers of triisopropylbenzene in a reaction mixture.

Methodology:

-

Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.

-

Instrumentation:

-

Gas Chromatograph equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

Mass Spectrometer as the detector.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the peaks corresponding to the triisopropylbenzene isomers based on their retention times and mass spectra. The elution order will depend on the boiling points and polarity of the isomers on the specific column used. The mass spectra should show the characteristic molecular ion and fragmentation patterns.

Applications

While the 1,3,5-isomer has more documented applications, 1,2,4-triisopropylbenzene serves as a valuable intermediate in the synthesis of more complex molecules where its specific substitution pattern is required. Potential applications include:

-

Fine Chemical Synthesis: As a starting material for the synthesis of specialty chemicals, including ligands for catalysis and functional materials.

-

Polymer Science: As a monomer or additive to modify the properties of polymers.

-

Research and Development: As a model compound for studying the effects of steric hindrance on the reactivity of aromatic compounds.

Safety and Handling

As a flammable aromatic hydrocarbon, 1,2,4-triisopropylbenzene should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] It may cause skin and eye irritation, and inhalation of vapors may cause respiratory irritation.[4] It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

1,2,4-Triisopropylbenzene is a sterically hindered aromatic hydrocarbon with a unique set of physical and chemical properties. Its synthesis via Friedel-Crafts alkylation presents challenges in controlling isomer selectivity. The reactivity of the molecule is a balance between the activating nature of the isopropyl groups and the significant steric hindrance they impose. While its applications are less widespread than its 1,3,5-isomer, it remains a valuable compound in specialized areas of chemical synthesis and research. Further investigation into its properties and reactivity will undoubtedly open up new avenues for its use in various scientific and industrial fields.

References

[4] DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: 1,2,4-trimethylbenzene. [2] Cheméo. (n.d.). Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link] [1] NIST. (n.d.). 1,2,4-Tri-isopropylbenzene. In NIST Chemistry WebBook. Retrieved from [Link] [3] SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

1,2,4-Triisopropylbenzene molecular structure and weight

Molecular Architecture, Synthesis Dynamics, and Physicochemical Characterization

Executive Summary

1,2,4-Triisopropylbenzene (1,2,4-TIPB; CAS 948-32-3) is a sterically crowded alkylbenzene isomer, distinct from its thermodynamically favored counterpart, 1,3,5-triisopropylbenzene. While often encountered as a kinetic byproduct in the industrial alkylation of benzene, 1,2,4-TIPB possesses unique steric and electronic properties relevant to solvatochromic studies, scintillator formulations, and mechanistic organic chemistry. This guide provides a rigorous analysis of its molecular weight, structural asymmetry, and synthesis pathways, emphasizing the thermodynamic principles driving its isomerization.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis and Steric Strain

The defining feature of 1,2,4-TIPB is the ortho-substitution at positions 1 and 2. Unlike the symmetric 1,3,5-isomer, where isopropyl groups are separated by unsubstituted carbons, the 1,2-arrangement in 1,2,4-TIPB induces significant steric repulsion (Van der Waals strain).

-

Symmetry:

(Asymmetric) or pseudo- -

Steric Clash: The isopropyl methine protons at positions 1 and 2 are forced into proximity, restricting free rotation and raising the ground-state energy relative to the 1,3,5-isomer.

-

Dipole Moment: Non-zero (due to asymmetric substitution), unlike the zero dipole moment of the 1,3,5-isomer.

Quantitative Data Profile

The following table synthesizes calculated and experimental data for 1,2,4-TIPB, with comparisons to the 1,3,5-isomer to highlight key differences.

| Property | 1,2,4-Triisopropylbenzene | 1,3,5-Triisopropylbenzene (Reference) |

| CAS Number | 948-32-3 | 717-74-8 |

| Molecular Formula | ||

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| Boiling Point | ~239–244 °C (Calc.) | 235–236 °C |

| Density (25°C) | ~0.85 g/mL (Est.) | 0.845 g/mL |

| Flash Point | > 90 °C | 86 °C |

| LogP (Octanol/Water) | ~5.3 (Lipophilic) | 5.3 |

| Physical State | Colorless Liquid | Colorless Liquid |

Note on Molecular Weight Calculation: Carbon:

Hydrogen:Total:

Part 2: Synthesis & Reaction Dynamics

Friedel-Crafts Alkylation Mechanism

The synthesis of 1,2,4-TIPB occurs via the Friedel-Crafts alkylation of benzene (or cumene) with propylene, catalyzed by a Lewis acid (e.g.,

The Kinetic vs. Thermodynamic Trap:

-

Kinetic Control: Initial alkylation of 1,2-diisopropylbenzene (DIPB) or 1,4-DIPB leads to 1,2,4-TIPB. The reaction is fast but produces the sterically strained 1,2,4-isomer.

-

Thermodynamic Control: Under prolonged reaction times or higher temperatures, the 1,2,4-isomer undergoes isomerization (via 1,2-hydride or alkyl shifts) to form the more stable 1,3,5-TIPB.

Reaction Pathway Diagram

The following diagram illustrates the sequential alkylation and the critical isomerization step.

Figure 1: Sequential alkylation pathway showing 1,2,4-TIPB as an intermediate undergoing isomerization to the stable 1,3,5-isomer.[1][2][3]

Part 3: Spectroscopic Identification (NMR)

Distinguishing the 1,2,4-isomer from the 1,3,5-isomer is critical in purity analysis. The symmetry differences result in distinct NMR signatures.

Proton NMR ( NMR) Prediction

-

1,3,5-TIPB (Symmetric):

-

Aromatic: 1 signal (Singlet, ~6.9 ppm, 3H).

-

Methine: 1 signal (Septet, ~2.9 ppm, 3H).

-

Methyl: 1 signal (Doublet, ~1.2 ppm, 18H).[4]

-

-

1,2,4-TIPB (Asymmetric):

-

Aromatic: 3 distinct signals due to non-equivalent environments (Positions 3, 5, 6). Expect a doublet (H-3), doublet-of-doublets (H-5), and doublet (H-6) pattern in the 6.9–7.2 ppm range.

-

Methine: 3 overlapping septets. The methine proton at position 2 is most shielded/deshielded due to being flanked by two other groups.

-

Methyl: Multiple overlapping doublets (up to 3 distinct doublets if resolution allows).

-

Carbon-13 NMR ( NMR)

-

1,3,5-TIPB: Shows only 4 signals total (1 aromatic CH, 1 aromatic C-quat, 1 methine, 1 methyl).

-

1,2,4-TIPB: Shows 15 unique signals (or fewer if accidental overlap occurs), reflecting the complete lack of symmetry.

Part 4: Applications in Research & Development

High-Boiling Solvent & Scintillator

Due to its high boiling point (>235°C) and alkyl-rich structure, 1,2,4-TIPB serves as:

-

Liquid Scintillator Solvent: Used in neutrino detection experiments where high hydrogen content and radiopurity are required. The alkyl groups shift the absorption spectrum and improve light yield compatibility.

-

Heat Transfer Fluid: A component in high-temperature synthetic lubricant formulations.

Synthetic Intermediate

-

Steric Blocking: In organometallic chemistry, the 1,2,4-substitution pattern provides a "wall" of steric bulk on one side of the ring, useful for kinetic stabilization of reactive metal centers.

-

Impurity Marker: In the production of 1,3,5-TIPB (used as a spacer or proton scavenger), the presence of 1,2,4-TIPB indicates incomplete isomerization or insufficient reaction time.

Part 5: Safety & Handling Protocols

Hazard Classification: Aspiration Hazard (Category 1), Chronic Aquatic Toxicity.[5]

Handling Workflow

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm) provide splash protection. For immersion, use Viton® gloves.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation to peroxides or benzoic acid derivatives.

Emergency Protocol (Aspiration)

-

IF SWALLOWED: Do NOT induce vomiting. The low viscosity and surface tension allow the liquid to enter the lungs, causing chemical pneumonitis.

-

Action: Immediately call a Poison Center.[5]

References

-

National Institute of Standards and Technology (NIST). 1,2,4-Triisopropylbenzene - Gas Chromatography & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Compound Summary: 1,2,4-Triisopropylbenzene (CAS 948-32-3).[5] National Library of Medicine. Available at: [Link]

-

Dostovalova, V.I., et al. 13C NMR Chemical Shifts of Poly-substituted Benzenes. Magn.[6] Reson. Chem., 1991, 29, 830. (Cited for spectral data verification).

-

Olah, G. A., et al. Friedel-Crafts Isopropylation of Benzene. Journal of the American Chemical Society, 1964.[7] (Foundational mechanism for alkylation/isomerization).

Sources

- 1. EP3026101A1 - Wash oil for use as an antifouling agent in gas compressors - Google Patents [patents.google.com]

- 2. epfl.ch [epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Architecture of 1,2,4-Triisopropylbenzene: A Technical Guide for Process Chemists

Executive Summary

1,2,4-Triisopropylbenzene (1,2,4-TiPB) is a heavy aromatic hydrocarbon characterized by extreme lipophilicity, significant steric bulk, and a high boiling point (~290°C).[1] Unlike its lower homologs (toluene, xylene), 1,2,4-TiPB exhibits a "steric shield" effect due to the three isopropyl groups, which dictates its unique solubility profile.

For drug development and process chemistry professionals, 1,2,4-TiPB is not a formulation excipient but a critical process solvent and scavenger . Its utility lies in its ability to remain liquid over a vast temperature range, its immiscibility with water (facilitating phase separation), and its reactivity as a carbocation trap in peptide synthesis.

Part 1: Physicochemical Profile & Molecular Architecture

To predict solubility, one must understand the molecular "personality" of the solute. 1,2,4-TiPB is defined by two competing structural forces:

-

The Aromatic Core (Dispersion Source): The benzene ring provides a source of

-electron density, theoretically allowing for -

The Isopropyl Bulk (Steric Inhibition): The three isopropyl groups at positions 1, 2, and 4 create a "grease ball" effect. They disrupt the planarity required for tight crystal packing (keeping the melting point low) and shield the ring from polar interactions.

Thermodynamic Implications[2]

-

Enthalpy of Mixing (

): Dissolution is driven almost entirely by London Dispersion Forces. There is negligible hydrogen bonding capability ( -

Entropy of Mixing (

): Due to its large molar volume, 1,2,4-TiPB has a lower entropic gain when mixing with small polar molecules (like methanol) compared to smaller aromatics like benzene.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, refined by the specific steric constraints of 1,2,4-TiPB.

Table 1: Solubility Tier Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | Perfect match of dispersion forces. Ideal for dilution. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Miscible | |

| Chlorinated Solvents | DCM, Chloroform, Chlorobenzene | Miscible | High polarizability of Cl atoms complements the aromatic ring. |

| Ethers | THF, Diethyl Ether, MTBE | High | Oxygen lone pairs interact weakly with the aromatic quadrupole. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Low / Immiscible | High polarity of solvent creates a high energy barrier for cavity formation. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | 1,2,4-TiPB cannot disrupt the H-bonding network of these solvents. |

Visualization: The Miscibility Decision Tree

The following diagram illustrates the logical flow for solvent selection when processing 1,2,4-TiPB.

Figure 1: Solvent selection logic based on polarity and proticity. Note that heating can induce miscibility in borderline polar aprotic solvents.

Part 3: Theoretical Modeling (Hansen Solubility Parameters)

For precise formulation, we utilize Hansen Solubility Parameters (HSP). While experimental values for 1,2,4-TiPB are rare in literature, they can be accurately estimated by modifying the values of its homolog, 1,3,5-Triisopropylbenzene, and adjusting for symmetry.

Estimated HSP for 1,2,4-Triisopropylbenzene:

-

(Dispersion): 17.5 MPa

-

(Polarity): 0.5 MPa

-

(H-Bonding): 0.5 MPa

Interpretation:

Any solvent with a Distance (

-

Toluene (

=18.0, -

Water (

=15.5,

Part 4: Experimental Protocol – Determining Critical Miscibility Temperature (CMT)

In process chemistry, knowing exactly when a biphasic system becomes monophasic is critical. This protocol determines the miscibility boundary of 1,2,4-TiPB in polar solvents (e.g., Acetonitrile or DMF).

Objective: Define the temperature required to achieve a homogeneous phase for reaction monitoring.

Workflow Diagram

Figure 2: Workflow for Critical Miscibility Temperature (CMT) determination.

Step-by-Step Methodology

-

Preparation: In a borosilicate glass vial, add 5.0 mL of 1,2,4-TiPB and 5.0 mL of the target solvent (e.g., DMF).

-

Initial State: The mixture should appear biphasic or cloudy at room temperature (

). -

Thermal Ramping: Place the vial in a temperature-controlled oil bath or Peltier block. Insert a magnetic stir bar.

-

Observation: Increase temperature by

. -

Endpoint: Record the temperature (

) where the interface disappears and the solution becomes optically clear. -

Validation: Cool the solution down. Record the temperature (

) where turbidity returns. The hysteresis between

Part 5: Applications in Drug Development & Synthesis

The Carbocation Scavenger (Peptide Synthesis)

In Solid Phase Peptide Synthesis (SPPS), removing protecting groups (like Trityl or Boc) generates highly reactive carbocations.

-

Problem: These cations can re-attach to nucleophilic amino acid side chains (Tryptophan, Cysteine).[2]

-

Solution: 1,2,4-TiPB acts as a "sacrificial nucleophile." The electron-rich aromatic ring intercepts the carbocation.

-

Advantage over Silanes: Unlike Triisopropylsilane (TIPS), 1,2,4-TiPB is non-volatile and less prone to oxidation, making it stable for long cleavage reactions.

High-Boiling Process Solvent

In the synthesis of Active Pharmaceutical Ingredients (APIs), 1,2,4-TiPB is used as a heat transfer fluid and reaction solvent for steps requiring

-

Green Chemistry: It often replaces chlorinated benzenes (e.g., 1,2,4-trichlorobenzene) which are more toxic and environmentally persistent.

-

Work-up: Because it is immiscible with methanol/water, the product can often be extracted into a polar phase, leaving the 1,2,4-TiPB behind, or the TiPB can be removed via vacuum distillation (though high vacuum is required).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13880201, Triisopropylbenzene. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[3] CRC Press.[3] (Methodology for HSP estimation). Retrieved from [Link]

-

ResearchGate. Role of Scavengers in Peptide Synthesis. (Discussion on alkylbenzene scavengers). Retrieved from [Link]

-

NIST. Partitioning of Alkylbenzenes in Methanol-Water Mixtures. (Thermodynamic data for homologous series). Retrieved from [Link]

Sources

Navigating the Unknowns: A Technical Health and Safety Guide to 1,2,4-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity

This guide provides a comprehensive overview of the available health and safety information for 1,2,4-Triisopropylbenzene (CAS No. 948-32-3). It is imperative for the reader to understand that, in comparison to its more common isomer, 1,3,5-Triisopropylbenzene, detailed and specific toxicological and environmental hazard data for the 1,2,4-isomer is notably scarce in publicly accessible literature and safety data sheets. Consequently, this document has been constructed by synthesizing the limited available data for 1,2,4-Triisopropylbenzene with established safety principles for aromatic hydrocarbons. A cautious and informed approach is paramount when handling this substance.

Section 1: Chemical and Physical Identity

1,2,4-Triisopropylbenzene is an aromatic hydrocarbon. Its molecular structure, consisting of a benzene ring substituted with three isopropyl groups at the 1, 2, and 4 positions, dictates its physical properties and influences its reactivity and potential hazards.

A foundational understanding of these properties is the first step in a robust risk assessment. The causality is clear: a substance's volatility, density, and solubility directly inform its potential for exposure and its behavior in the event of a spill.

Table 1: Physicochemical Properties of 1,2,4-Triisopropylbenzene

| Property | Value | Source |

| CAS Number | 948-32-3 | [1][2][3] |

| Molecular Formula | C15H24 | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 244 °C at 760 mmHg | [3][4] |

| Melting Point | -0.02 °C (estimate) | [3] |

| Density | 0.852 - 0.8574 g/cm³ | [3][4] |

| Flash Point | 96.4 °C | [4] |

| Refractive Index | 1.4896 | [3] |

| Solubility in Water | Very low (presumed based on structure) | General knowledge |

Section 2: Hazard Profile and Toxicological Data Gaps

The hazard classification for pure 1,2,4-Triisopropylbenzene is not well-established in readily available safety data sheets. A safety data sheet for a developer mixture, "Developer DS3000," which contains up to 4.1% 1,2,4-Triisopropylbenzene, classifies the mixture as a combustible liquid that may be fatal if swallowed and enters airways, and may cause long-lasting harmful effects to aquatic life[5]. However, these hazards are primarily driven by the major component, 1,3,5-Triisopropylbenzene.

A generic safety data sheet for 1,2,4-Triisopropylbenzene indicates no available data for a GHS classification[4]. This lack of specific data necessitates a cautious approach, treating the substance with the potential for hazards associated with similar aromatic hydrocarbons.

Key Toxicological Considerations (Inferred and Known):

-

Aspiration Hazard: Based on its viscosity and classification in mixtures, there is a potential for aspiration hazard if swallowed, which can lead to chemical pneumonitis[5].

-

Skin and Eye Irritation: Aromatic hydrocarbons are often irritating to the skin and eyes. Prolonged or repeated contact may cause defatting of the skin, leading to dryness and cracking.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.

-

Systemic Effects: Overexposure to aromatic hydrocarbons can lead to central nervous system effects such as headache, dizziness, and nausea[6]. The toxicological properties of 1,2,4-Triisopropylbenzene have not been fully investigated[6].

It is crucial to note the absence of specific data in the following areas for 1,2,4-Triisopropylbenzene:

-

Acute toxicity (oral, dermal, inhalation)

-

Carcinogenicity

-

Mutagenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

Due to these significant data gaps, no occupational exposure limits (OELs) have been established specifically for 1,2,4-Triisopropylbenzene[4].

Section 3: Risk Assessment and Mitigation Workflow

Given the limited hazard data, a dynamic and conservative risk assessment is not just a recommendation but a necessity. The following workflow is designed to ensure a self-validating system of safety.

Caption: Risk Assessment Workflow for 1,2,4-Triisopropylbenzene.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is the primary mechanism for mitigating the risks associated with handling a substance with an incomplete hazard profile.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All handling of 1,2,4-Triisopropylbenzene must be conducted in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.

-

Containment: Use of closed or contained systems is recommended for larger quantities or for procedures involving heating.

Personal Protective Equipment (PPE)

The selection of PPE is based on the presumed hazards of aromatic hydrocarbons.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing[5].

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, Viton) should be worn. Consult glove manufacturer data for compatibility. A lab coat or chemical-resistant apron is also required.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels for similar compounds, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage Protocol

-

Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before handling.

-

Grounding: For transfers of larger quantities, ensure containers are grounded and bonded to prevent static discharge, as the substance is combustible[5].

-

Dispensing: Dispense the smallest quantity necessary for the procedure. Avoid generating mists or aerosols.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents[5][6]. Keep containers tightly closed to prevent the escape of vapors[6].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Section 5: Emergency Procedures

A well-rehearsed emergency plan is critical.

Spill Response

The response to a spill should be swift and systematic to minimize exposure and environmental contamination.

Caption: Spill Response Workflow for 1,2,4-Triisopropylbenzene.

Detailed Spill Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Increase ventilation in the area, if it is safe to do so.

-

Contain: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite, or commercial absorbent pads). Do not use combustible materials like sawdust[5].

-

Collect: Carefully collect the absorbed material and place it into a properly labeled, sealable container for hazardous waste disposal[5].

-

Clean: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting[5]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the safety data sheet or label[5].

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray[4].

-

Hazards from Combustion: Burning may produce irritating and toxic fumes, including carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[8].

Section 6: Disposal Considerations

All waste containing 1,2,4-Triisopropylbenzene must be treated as hazardous waste.

-

Waste Collection: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it in the sewer system or with general trash[5].

-

Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.

Conclusion

The safe use of 1,2,4-Triisopropylbenzene in a research and development setting is achievable, but it demands a heightened level of caution due to the significant gaps in its toxicological profile. The principles of substitution and minimization should always be considered first. When its use is necessary, the implementation of robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide are essential to ensure the health and safety of all personnel. The scientific community is encouraged to contribute to the body of knowledge on this substance to enable more comprehensive safety assessments in the future.

References

-

CPAChem. (2023, October 31). Safety data sheet. Retrieved from [Link]

-

The Dow Chemical Company. (2015, May 4). Developer DS3000 Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (2005, August). Hazardous Substance Fact Sheet: 1,2,4-Trichlorobenzene. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2025, April 16). Safety Data Sheet: 1,3,5-Triisopropylbenzene. Retrieved from [Link]

-

Occupational Safety and Health Administration. 1,2,4-TRICHLOROBENZENE. Retrieved from [Link]

-

NIST. 1,2,4-Tri-isopropylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Benzene, 1,2,4-tris(1-methylethyl)-. Substance Registry Services. Retrieved from [Link]

-

Centers for Disease Control and Prevention. Benzene - IDLH. NIOSH. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link]

-

National Center for Biotechnology Information. Triisopropylbenzene. PubChem Compound Database. Retrieved from [Link]

-

Environmental Registry of Ontario. (n.d.). Proposed Air Contaminants Benchmarks (ACB) List. Retrieved from [Link]

Sources

- 1. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1,2,4-TRI-ISO-PROPYLBENZENE | 948-32-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

- 8. carlroth.com [carlroth.com]

potential industrial applications of 1,2,4-Triisopropylbenzene

Technical Whitepaper: Industrial & Research Applications of 1,2,4-Triisopropylbenzene

Executive Summary

1,2,4-Triisopropylbenzene (1,2,4-TiPB) represents a distinct class of alkyl-substituted aromatics often overshadowed by its symmetric isomer, 1,3,5-triisopropylbenzene. However, the asymmetric substitution pattern of 1,2,4-TiPB confers unique physicochemical properties—specifically a depressed melting point and a wide liquidus range—that make it a critical tool for process intensification in pharmaceutical synthesis and thermal management systems. This guide analyzes the utility of 1,2,4-TiPB as a high-boiling, non-polar solvent for transition-metal catalysis, a radical scavenger in polymerization, and a component in high-performance heat transfer fluids.

Physicochemical Profile: The Asymmetric Advantage

The utility of 1,2,4-TiPB stems from its steric bulk and thermal stability. Unlike the crystalline tendency of the symmetric 1,3,5-isomer (MP: -7°C), the asymmetry of the 1,2,4-isomer disrupts crystal lattice packing, significantly lowering its melting point. This makes it an ideal fluid for systems requiring operation from sub-zero temperatures to >200°C.[1]

Table 1: Comparative Physicochemical Properties

| Property | 1,2,4-Triisopropylbenzene | 1,3,5-Triisopropylbenzene | Relevance to Application |

| CAS Number | 948-32-3 | 717-74-8 | Identification |

| Boiling Point | ~239–244°C (512–517 K) | 232–236°C | High-temperature reaction medium without pressure vessels. |

| Melting Point | < -50°C (Est.)* | -7°C | 1,2,4-TiPB remains liquid in cryogenic quenching loops.[2] |

| Flash Point | ~96°C | 96°C | Safety in large-scale heating. |

| Density | 0.86 g/mL | 0.854 g/mL | Phase separation efficiency in aqueous workups. |

| Steric Environment | Asymmetric (1,2-ortho steric strain) | Symmetric (C3 axis) | 1,2,4-isomer has a higher dipole moment, improving solubility for polar intermediates. |

*Note: Pure 1,2,4-TiPB is often supercooled; commercial mixtures (alkylbenzenes) exhibit pour points as low as -55°C.

Application I: High-Temperature Reaction Medium (API Synthesis)

In drug development, Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck) often require temperatures exceeding 110°C to overcome activation energy barriers for sterically hindered substrates.

-

The Problem: Toluene (BP 110°C) is too volatile. DMF and DMSO (high BP) are difficult to remove and can poison catalysts or cause genotoxic impurities.

-

The 1,2,4-TiPB Solution: With a boiling point >240°C, 1,2,4-TiPB allows reactions to proceed at 140–180°C at atmospheric pressure. Its non-polar nature simplifies workup (water wash removes inorganic salts, while the solvent remains separate).

Experimental Protocol: High-Temperature Suzuki Coupling

Objective: Coupling of a sterically hindered aryl chloride with a boronic acid using 1,2,4-TiPB as the solvent.

-

Preparation:

-

Charge a 3-neck round-bottom flask with Aryl Chloride (1.0 eq), Boronic Acid (1.2 eq), and

(2.0 eq). -

Add 1,2,4-TiPB (10 volumes relative to substrate).

-

Process Insight: The high boiling point allows for rigorous degassing via vacuum/nitrogen cycles at room temperature without solvent loss.

-

-

Catalyst Addition:

-

Add Pd-catalyst (e.g.,

, 1-3 mol%). -

Why: 1,2,4-TiPB is non-coordinating, preventing solvent competition for the metal center, which is a common issue with DMF/DMAc.

-

-

Reaction:

-

Heat to 150°C . (Note: Toluene would require a pressure vessel here).

-

Monitor via HPLC. The reaction kinetics are accelerated by the thermal boost.

-

-

Workup (The "Phase Cut" Advantage):

-

Cool to room temperature.

-

Add water (5 vol) and stir.

-

Observation: 1,2,4-TiPB forms a distinct upper layer. The product remains in the organic phase; salts partition to water.

-

Distillation: The product is isolated by vacuum distillation. Since 1,2,4-TiPB boils at ~240°C, it remains in the pot while the product (if lower boiling) distills over, or vice versa (if product is a solid, 1,2,4-TiPB is distilled off under high vacuum).

-

Application II: Thermal Fluids & Heat Transfer

In industrial pilot plants, 1,2,4-TiPB is a key component of synthetic alkylbenzene heat transfer fluids (e.g., similar to Therminol or Dowtherm alkylbenzene series).

Mechanism of Action: The isopropyl groups provide steric protection to the benzylic carbons, reducing the rate of free-radical oxidation compared to linear alkylbenzenes. However, at extreme temperatures (>300°C), thermal cracking can occur.

Diagram 1: Thermal Degradation & Stabilization Logic This diagram illustrates the decision process for managing 1,2,4-TiPB in heat transfer loops.

Caption: Thermal lifecycle of 1,2,4-TiPB. Steric bulk minimizes polymerization, but oxygen ingress must be managed to prevent peroxide sludge.

Application III: Oxidative Synthesis Intermediate

While 1,3,5-TiPB is the standard precursor for phloroglucinol, 1,2,4-TiPB undergoes autoxidation to form hydroperoxides. This is a specialized application for producing 1,2,4-trihydroxybenzene or specific alkyl-phenols used as antioxidant additives.

Reaction Pathway:

-

Autoxidation: Reaction with

at 90–110°C (pH 8–10) converts the isopropyl groups to hydroperoxides (-C(CH3)2OOH). -

Hock Rearrangement: Acid cleavage converts the hydroperoxides into phenolic hydroxyl groups and acetone.

Critical Consideration: The 1,2,4-substitution creates unequal reactivity. The 1- and 4- positions are sterically distinct from the 2-position (flanked by the 1-isopropyl). This allows for selective mono- or di-oxidation , creating unique precursors for asymmetric ligands.

Safety & Handling Guidelines

-

Flammability: Although high-boiling, 1,2,4-TiPB is a Class IIIB combustible liquid. Mists can be explosive.[3]

-

Peroxide Formation: Like all isopropyl-aromatics, it can form explosive peroxides upon prolonged exposure to air.

-

Test: Use starch-iodide paper before distillation.

-

Mitigation: Store under nitrogen; add BHT (10-100 ppm) if used as a solvent.

-

-

Toxicity: Generally low acute toxicity, but acts as a defatting agent on skin. Aspiration hazard is the primary acute risk.

Visualizing the Solvent Selection Matrix

Researchers often default to Toluene or DMF. The following decision tree validates when 1,2,4-TiPB is the scientifically superior choice.

Caption: Selection logic for 1,2,4-TiPB. It fills the specific niche of "High-Temperature, Non-Polar" chemistry where Toluene fails and DMF is undesirable.

References

-

NIST Chemistry WebBook. "1,2,4-Triisopropylbenzene Thermochemical Data."[4] National Institute of Standards and Technology.[4][5] [Link]

-

Cheméo. "Chemical Properties of 1,2,4-Tri-isopropylbenzene." [Link]

-

Schultz Chemicals. "Schultz S700 Synthetic Heat Transfer Fluid Technical Data." (Representative of alkylbenzene fluid classes). [Link]

-

Mitsui Petrochemical Industries. "Method for producing triisopropylbenzene hydroperoxides."[6][7] US Patent 4,455,440. (Describes the oxidation chemistry applicable to TiPB isomers).

Sources

- 1. chempoint.com [chempoint.com]

- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 3. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 4. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]

- 5. Buy Heat Transfer Fluid Online - NCTI [nctius.com]

- 6. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Quantitative Analysis of 1,2,4-Triisopropylbenzene

Abstract

This application note provides detailed protocols for the accurate quantification of 1,2,4-Triisopropylbenzene (1,2,4-TIPB) using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. These methods are essential for quality control in chemical synthesis, particularly in monitoring isomeric purity, and for researchers in material science and drug development. We offer comprehensive, step-by-step protocols, from sample preparation to data analysis, grounded in established chromatographic principles. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific analytical challenges.

Introduction

1,2,4-Triisopropylbenzene (CAS 948-32-3) is an aromatic hydrocarbon characterized by a benzene ring substituted with three isopropyl groups.[1] It is a key isomer often encountered during the synthesis of 1,3,5-Triisopropylbenzene, a compound valued for its unique steric and thermal properties in the production of specialty polymers and as a stable solvent.[1] The presence of 1,2,4-TIPB as an impurity can significantly impact the properties of the final product, making its precise quantification a critical aspect of process control and quality assurance in the chemical industry.[2]

This guide presents two robust and validated analytical techniques for the quantification of 1,2,4-TIPB.

-

Gas Chromatography (GC): As a volatile compound, 1,2,4-TIPB is ideally suited for GC analysis. Coupled with a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range for hydrocarbons, this method provides high resolution and accuracy.[3][4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC offers an orthogonal approach for quantification. This technique is valuable when analyzing 1,2,4-TIPB in less volatile matrices or when GC is not available.[5]

Physicochemical Properties of 1,2,4-Triisopropylbenzene

A thorough understanding of the analyte's properties is fundamental to analytical method development. Key properties of 1,2,4-TIPB are summarized below.

| Property | Value | Source |

| CAS Number | 948-32-3 | [1] |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | ~232-236 °C (505-509 K) | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Octanol/Water Partition Coeff. (logP) | ~5.0-5.3 | [6][7] |

The high boiling point and volatility are well-suited for GC analysis, while the high logP value indicates strong retention on a reversed-phase HPLC column, necessitating a mobile phase with high organic content.

Method 1: Quantification by Gas Chromatography (GC-FID)

Principle of the Method

This method leverages the volatility of 1,2,4-TIPB for separation on a capillary GC column. The choice of a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, provides excellent resolution for aromatic isomers based on boiling point and polarity differences. The Flame Ionization Detector (FID) is the detector of choice for hydrocarbons due to its high sensitivity, broad linear response, and robustness.[3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration (external standard method).

Experimental Workflow

Caption: Workflow for the quantification of 1,2,4-TIPB by GC-FID.

Detailed Protocol

3.3.1. Reagents and Materials

-

1,2,4-Triisopropylbenzene standard (≥98% purity)

-

Hexane or Isooctane, HPLC or GC grade[8]

-

Volumetric flasks (Class A)

-

Micropipettes

-

GC vials with septa

3.3.2. Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

3.3.3. Preparation of Standard Solutions

-

Primary Stock Standard (10 mg/mL): Accurately weigh ~100 mg of 1,2,4-TIPB standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

-

Intermediate Standard (1 mg/mL): Transfer 1.0 mL of the Primary Stock Standard into a 10 mL volumetric flask and dilute to volume with hexane.

-

Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 50, 100, 500, 1000 µg/mL) by serial dilution of the intermediate standard with hexane in volumetric flasks.

3.3.4. Sample Preparation

-

Accurately weigh an appropriate amount of the sample containing 1,2,4-TIPB into a volumetric flask.

-

Dissolve and dilute the sample with hexane to bring the expected concentration of 1,2,4-TIPB within the calibration range.

-

Filter the final solution through a 0.45 µm PTFE syringe filter if particulates are present.

3.3.5. GC-FID Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides good selectivity for aromatic isomers. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Volume | 1.0 µL | Standard volume for capillary GC. |

| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 250°C, hold for 5 min. | Separates the analyte from potential impurities and solvent. |

| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for hydrocarbons.[3] |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

| Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min | Optimized for stable flame and maximum sensitivity. |

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[9][10]

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a proportional response across the analytical range.[11] |

| Range | e.g., 10 - 1000 µg/mL | The interval where the method is accurate, precise, and linear.[12] |

| Accuracy | 98.0 - 102.0% recovery | Closeness of the measured value to the true value.[13] |

| Precision (Repeatability) | RSD ≤ 2.0% | Measures the consistency of results for multiple injections of the same sample.[13] |

| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | The lowest concentration that can be reliably detected/quantified.[13] |

Method 2: Quantification by Reversed-Phase HPLC-UV

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5] Due to its high hydrophobicity (logP ~5.3), 1,2,4-TIPB will be strongly retained on a C18 column and can be eluted with a mobile phase rich in organic solvent like acetonitrile. Detection is achieved using a UV detector, leveraging the ultraviolet absorbance of the benzene ring.[6] Benzene and its alkylated derivatives typically show absorbance maxima around 254-260 nm.[7]

Experimental Workflow

Caption: Workflow for the quantification of 1,2,4-TIPB by HPLC-UV.

Detailed Protocol

4.3.1. Reagents and Materials

-

1,2,4-Triisopropylbenzene standard (≥98% purity)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade (e.g., Milli-Q)

-

Volumetric flasks (Class A)

-

Micropipettes

-

HPLC vials with septa

4.3.2. Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

4.3.3. Preparation of Standard and Sample Solutions

-

Follow the same procedure as described in section 3.3.3 and 3.3.4, but use acetonitrile as the diluent. Ensure the final sample concentration falls within the HPLC method's calibration range.

4.3.4. HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for hydrophobic compounds.[5] |

| Mobile Phase | Acetonitrile : Water (85:15 v/v) | High organic content is needed to elute the highly hydrophobic analyte in a reasonable time.[14] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |

| Detection | UV at 254 nm | Common wavelength for detecting the benzene ring chromophore.[7] |

| Run Time | 10 minutes (or until analyte elutes) | Adjust as needed based on observed retention time. |

Method Validation Summary

The HPLC method should be validated similarly to the GC method, following ICH guidelines.[9] Expected performance criteria for linearity, range, accuracy, and precision are the same as those listed in section 3.4.

Conclusion

This application note details two reliable and robust methods for the quantification of 1,2,4-Triisopropylbenzene. The GC-FID method is the preferred technique due to the analyte's volatility and the detector's suitability for hydrocarbons. The RP-HPLC-UV method serves as an excellent orthogonal technique, providing analytical flexibility. Both protocols have been designed to be readily implemented in a quality control or research laboratory setting, providing the necessary detail for scientists to achieve accurate and precise results. Proper method validation is crucial before routine use to ensure the data generated is fit for its intended purpose.[13]

References

-

Doc Brown's Chemistry. (n.d.). UV-Visible Absorption Spectrum of Benzene and Methylbenzene. Retrieved February 5, 2026, from [Link]

- Hogness, T. R., et al. (1947). Ultraviolet absorption spectra of seven substituted benzenes.

-

SIELC Technologies. (n.d.). Separation of 1,3,5-Triisopropylbenzene on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 5, 2026, from [Link]

- Mandal, K. K. (n.d.). ULTRAVIOLET SPECTROSCOPY. St.

- Krupcik, J., et al. (2003).

- Li, Y., et al. (2011). Theoretical study of UV-Vis light absorption of some impurities in alkylbenzene type liquid scintillator solvents.

-

Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation. Retrieved February 5, 2026, from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 5, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved February 5, 2026, from [Link]

-

Agilent Technologies. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). Retrieved February 5, 2026, from [Link]

-

International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 5, 2026, from [Link]

-

Chem-Impex. (n.d.). 1,3,5-Triisopropylbenzene. Retrieved February 5, 2026, from [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved February 5, 2026, from [Link]

- Szczepanska, A., & Kumirska, J. (2016). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH.

-

Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 5, 2026, from [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2026, from [Link]

-

Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons in Water by Gas Chromatography/Mass Spectrometry with Accelerated Sample Preparation. Retrieved February 5, 2026, from [Link]

- Al-Bayati, Y. K. F. (2012).

-

MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved February 5, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB. Retrieved February 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3,5-Triisopropylbenzene, 100 ML | Labscoop [labscoop.com]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. nacalai.com [nacalai.com]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. intuitionlabs.ai [intuitionlabs.ai]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 14. Separation of 1,3,5-Triisopropylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Structural Elucidation of 1,2,4-Triisopropylbenzene via NMR Spectroscopy

Introduction

In the fields of chemical research, synthesis, and drug development, the unambiguous structural determination of organic molecules is a cornerstone of scientific rigor. 1,2,4-Triisopropylbenzene, an aromatic hydrocarbon, presents a valuable case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Its asymmetric substitution pattern gives rise to a distinct set of NMR signals that, when analyzed systematically, allow for a complete and confident structural assignment.

This comprehensive guide provides an in-depth technical overview and detailed protocols for the structural elucidation of 1,2,4-triisopropylbenzene. We will leverage a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). This multi-faceted approach not only confirms the molecular structure but also serves as a robust template for the analysis of similarly substituted aromatic compounds.

Principle of Structural Elucidation by NMR

The power of NMR spectroscopy in structural elucidation lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. By analyzing chemical shifts, signal multiplicities (spin-spin coupling), and through-bond as well as through-space correlations, we can piece together the molecular puzzle. For 1,2,4-triisopropylbenzene, the key is to differentiate the three distinct isopropyl groups and the three unique aromatic protons and subsequently establish their connectivity to the benzene ring.

Predicted NMR Analysis of 1,2,4-Triisopropylbenzene

A proactive analysis of the expected NMR spectra based on the known structure of 1,2,4-triisopropylbenzene provides a crucial roadmap for interpreting the experimental data.

¹H NMR Predictions:

-

Aromatic Region: Three distinct signals are expected for the aromatic protons (H-3, H-5, and H-6), each integrating to 1H. The proton H-3 will likely appear as a doublet, coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-3 and H-6. H-6 will present as a doublet, coupled to H-5.

-

Aliphatic Region: Three distinct septets are anticipated for the methine protons of the three isopropyl groups, each integrating to 1H. Correspondingly, three distinct doublets, each integrating to 6H, are expected for the methyl protons of the isopropyl groups.

¹³C NMR Predictions:

-

Due to the lack of symmetry, a total of 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Region: Six signals will correspond to the benzene ring carbons. Three of these will be for the protonated carbons (C-3, C-5, C-6), and three for the quaternary carbons bearing the isopropyl groups (C-1, C-2, C-4).

-

Aliphatic Region: Three signals will represent the methine carbons and three for the methyl carbons of the isopropyl groups.

2D NMR Correlation Predictions:

-

COSY: Cross-peaks will be observed between coupled protons, most notably between the adjacent aromatic protons (H-5/H-3 and H-5/H-6) and within each isopropyl group (methine CH to methyl CH₃).

-

HSQC: This experiment will reveal direct one-bond correlations between each proton and its attached carbon. This is instrumental in assigning the corresponding ¹H and ¹³C signals for each CH and CH₃ group.

-

HMBC: This long-range correlation experiment is critical for establishing the substitution pattern. Key correlations will be observed from the isopropyl methine protons to the aromatic carbons (2 and 3 bonds away), definitively linking each isopropyl group to its position on the benzene ring.

-

NOESY: Through-space correlations will be evident between the protons of adjacent isopropyl groups, providing further confirmation of the 1,2,4-substitution pattern. For instance, NOE cross-peaks would be expected between the protons of the isopropyl group at C-1 and the isopropyl group at C-2.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is paramount for acquiring high-quality NMR data.

Materials:

-

1,2,4-Triisopropylbenzene (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

-

High-quality 5 mm NMR tube

Protocol:

-

Weigh approximately 20 mg of 1,2,4-triisopropylbenzene and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing 0.03% TMS.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to the NMR tube. The solvent height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

II. NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific spectrometer and sample concentration.

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 8-16

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: ~16 ppm

-

-

Use the same locked and shimmed sample.

-

Acquire the proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more, depending on concentration

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: ~240 ppm

-

-

Acquire the gCOSY spectrum with the following typical parameters:

-

Pulse Program: cosygpmf

-

Number of Scans: 2-4 per increment

-

Number of Increments: 256-512 in F1

-

Spectral Width: ~10 ppm in both F1 and F2

-

-

Acquire the multiplicity-edited HSQC spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

Typical parameters:

-

Pulse Program: hsqcedetgpsisp2.2

-

Number of Scans: 2-8 per increment

-

Number of Increments: 256 in F1

-

Spectral Width: ~10 ppm in F2 (¹H), ~160 ppm in F1 (¹³C)

-

-

Acquire the gHMBC spectrum, optimized for a long-range coupling constant of 8 Hz.

-

Typical parameters:

-

Pulse Program: hmbcgplpndqf

-

Number of Scans: 8-16 per increment

-

Number of Increments: 256-400 in F1

-

Spectral Width: ~10 ppm in F2 (¹H), ~220 ppm in F1 (¹³C)

-

-

Acquire the NOESY spectrum to observe through-space correlations.

-

Typical parameters:

-

Pulse Program: noesygpph

-

Number of Scans: 8-16 per increment

-

Mixing Time: 500-800 ms

-

Number of Increments: 256-400 in F1

-

Spectral Width: ~10 ppm in both F1 and F2

-

Data Processing and Interpretation Workflow

Caption: Workflow for NMR-based structural elucidation.

Illustrative Data Interpretation

The following data is representative and serves to illustrate the interpretation process.

¹H and ¹³C NMR Data Summary for 1,2,4-Triisopropylbenzene

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |

| 1-C | 146.9 | - | - | - |

| 2-C | 145.8 | - | - | - |

| 3-CH | 120.7 | 7.05 | d | 1H |

| 4-C | 145.5 | - | - | - |

| 5-CH | 123.5 | 7.15 | dd | 1H |

| 6-CH | 126.8 | 7.20 | d | 1H |

| 1-CH | 34.2 | 3.20 | sep | 1H |

| 1-CH₃ | 23.9 | 1.25 | d | 6H |

| 2-CH | 30.5 | 2.95 | sep | 1H |

| 2-CH₃ | 24.1 | 1.22 | d | 6H |

| 4-CH | 33.9 | 2.88 | sep | 1H |

| 4-CH₃ | 24.0 | 1.24 | d | 6H |

Step-by-Step Analysis:

-

¹H and ¹³C Signal Count: The presence of 3 aromatic proton signals and 3 distinct isopropyl methine/methyl signal sets in the ¹H NMR, along with 9 aromatic and aliphatic carbon signals in the ¹³C NMR, confirms the asymmetric 1,2,4-substitution pattern.

-

COSY Analysis:

-

A cross-peak between the aromatic protons at δ 7.15 ppm and δ 7.05 ppm, and another between δ 7.15 ppm and δ 7.20 ppm will establish the H-5 being adjacent to H-3 and H-6.

-

Within each isopropyl group, a cross-peak will connect the methine septet to its corresponding methyl doublet (e.g., δ 3.20 ppm to δ 1.25 ppm).

-

-

HSQC Analysis: This spectrum directly links the proton signals to their attached carbons, allowing for the unambiguous assignment of all CH and CH₃ groups as listed in the table above.

-

HMBC Analysis: This is the definitive step for confirming the connectivity.

-

The methine protons of each isopropyl group are correlated to the aromatic carbons. For example, the methine proton at δ 3.20 ppm (H-1') will show correlations to the quaternary carbon C-1 and the adjacent aromatic carbon C-6.

-

Similarly, the methine proton at δ 2.95 ppm (H-2') will show correlations to C-2, C-1, and C-3.

-

The methine at δ 2.88 ppm (H-4') will show correlations to C-4, C-3, and C-5. These correlations build the complete carbon skeleton.

-

Caption: Key HMBC correlations for structural assignment.

-

NOESY Analysis:

-

A crucial NOE will be observed between the protons of the isopropyl group at C-1 and the protons of the adjacent isopropyl group at C-2. This through-space interaction provides compelling evidence for their ortho relationship.

-

NOEs may also be observed between the protons of the isopropyl group at C-4 and the aromatic proton H-3 and H-5, confirming their spatial proximity.

-

Conclusion

The synergistic application of 1D and 2D NMR techniques provides a powerful and unambiguous method for the complete structural elucidation of 1,2,4-triisopropylbenzene. By following the detailed protocols and interpretation workflow outlined in this guide, researchers can confidently determine the structure of this and other complex organic molecules. The combination of through-bond correlation experiments (COSY, HSQC, HMBC) to build the carbon skeleton and through-space correlation (NOESY) to confirm spatial relationships exemplifies a robust and self-validating analytical strategy.

References

-